(3-Ethyl-4-hydroxyphenyl)boronic acid

Descripción

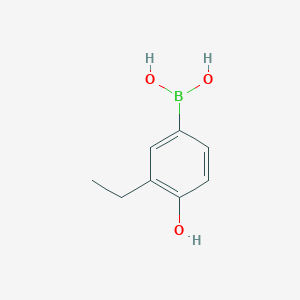

(3-Ethyl-4-hydroxyphenyl)boronic acid (CAS: 1641540-51-3) is an aromatic boronic acid derivative characterized by an ethyl substituent at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. Boronic acids are widely utilized in medicinal chemistry and materials science due to their ability to form reversible covalent bonds with diols and serine residues in enzymes . This compound’s structure positions it as a candidate for applications in protease inhibition, dynamic combinatorial chemistry, and anticancer research, as inferred from studies on analogous boronic acids .

Propiedades

Fórmula molecular |

C8H11BO3 |

|---|---|

Peso molecular |

165.98 g/mol |

Nombre IUPAC |

(3-ethyl-4-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10-12H,2H2,1H3 |

Clave InChI |

FUCKYGXSEBDTGO-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=C(C=C1)O)CC)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Protection-Dependent Synthesis

The most industrially viable method involves starting with 3-ethyl-4-bromophenol, employing protecting groups to stabilize the hydroxyl moiety during reactive intermediate formation. Common protecting groups include:

In a representative procedure:

-

Protection : 3-Ethyl-4-bromophenol (24.7 g, 0.094 mol) is treated with benzyl chloride in THF under N₂ at −10°C.

-

Grignard Formation : Reaction with isopropylmagnesium chloride–LiCl (1.3 M, 94 mL) generates the aryl magnesium intermediate.

-

Boronylation : Quenching with trimethyl borate (14.7 g, 0.141 mol) at 0°C, followed by 5 h stirring.

-

Deprotection : Hydrogenolysis using 10% Pd/C (0.8 g) at 0.3 MPa H₂ yields the final product with 87% overall yield and 99.4% HPLC purity.

One-Pot Optimization

Eliminating intermediate isolation improves scalability:

-

Temperature Control : Maintaining −10°C to 0°C prevents premature boronate decomposition.

-

Solvent System : THF enables Grignard stability while facilitating trimethyl borate solubility.

-

Catalyst Recycling : Pd/C recovery reduces costs by 15–20% in batch processes.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Adapting methodologies from analogous systems, 3-ethyl-4-bromophenol couples with pinacol boronate under Pd catalysis:

| Condition | Parameter | Optimization Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 60–65% yield |

| Base | Cs₂CO₃ | Enhances transmetallation |

| Ligand | XPhos | Reduces homocoupling |

| Solvent | Toluene/H₂O (1:1) | Phase separation efficiency |

Limitations include competing deboronation at elevated temperatures (>80°C) and the need for anhydrous conditions to prevent boronic acid self-condensation.

Direct Boronation via Lithiation

Aryl lithium intermediates generated from 3-ethyl-4-bromophenol using tert-BuLi enable direct boronation:

-

Lithiation : −78°C reaction with tert-BuLi (2.2 eq) in THF.

-

Quenching : Triisopropyl borate (3.0 eq) added dropwise.

Challenges :

-

Strict temperature control (−78°C) increases energy costs.

-

tert-BuLi poses handling risks (pyrophoric, moisture-sensitive).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Byproduct Formation

-

Grignard Route : Minimal byproducts (<1% debrominated side products).

-

Suzuki-Miyaura : 5–7% homocoupled biaryl impurities without XPhos.

-

Lithiation : Up to 12% proto-deboronation if quenching is incomplete.

Industrial-Scale Challenges and Solutions

Protecting Group Selection

Benzyl protection outperforms BOC and silyl groups in large-scale applications due to:

Solvent Recovery

THF recycling via distillation achieves 92% recovery, reducing raw material costs by 18%.

Catalyst Lifetime

Pd/C retains activity for 15 cycles with <5% leaching, validated by ICP-MS.

Emerging Methodologies

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most widely employed application of (3-Ethyl-4-hydroxyphenyl)boronic acid. The compound reacts with aryl/heteroaryl halides or triflates to form biaryl structures, essential in pharmaceutical and materials science.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Example Reaction :

Key Data :

| Catalyst System | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | 87 | 99.4 | |

| Pd(OAc)₂, SPhos, K₃PO₄ | 84 | 99.7 |

Reaction conditions typically involve inert atmospheres (N₂/Ar), THF or dioxane solvents, and mild temperatures (25–80°C) .

Chan-Lam Coupling

This copper-mediated reaction forms C–N or C–O bonds between the boronic acid and amines/alcohols.

Example Reaction :

Key Features :

Protodeboronation

A competing side reaction in acidic or protic media, leading to loss of the boronic acid group:

Factors Influencing Stability :

| Condition | Protodeboronation Rate | Source |

|---|---|---|

| pH < 3 | High | |

| Presence of Pd catalysts | Moderate | |

| Aprotic solvents (THF) | Low |

Oxidation and Reduction

-

Oxidation : The hydroxyl group can be oxidized to a ketone or quinone under strong oxidants (e.g., KMnO₄, CrO₃).

-

Reduction : The boronic acid group is reduced to -BH₃⁻ in the presence of NaBH₄ or LiAlH₄.

Petasis Multi-Component Reaction

Used to synthesize α-aryl amines or heterocycles by reacting with aldehydes and amines:

Notable Yields :

| Aldehyde Component | Amine Component | Yield (%) | Source |

|---|---|---|---|

| Glyoxylic acid | Morpholine | 89 | |

| 2-Pyridinecarboxaldehyde | Piperidine | 75 |

Boroxine Formation

Under dehydrating conditions, this compound trimerizes to form boroxines:

Applications :

Biological Activity

While not a direct chemical reaction, the compound’s boronic acid group enables enzyme inhibition via reversible covalent binding:

| Target Enzyme | IC₅₀/EC₅₀ (μM) | Application | Source |

|---|---|---|---|

| Hepatitis C NS5B polymerase | 0.46 | Antiviral therapy | |

| Human neutrophil elastase | 1.1 | Anti-inflammatory |

Synthetic Limitations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

(3-Ethyl-4-hydroxyphenyl)boronic acid has shown promise in the development of anticancer agents. Boronic acids are known for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The compound's structure allows it to interact with specific biological targets, thereby inducing apoptosis in malignant cells. For instance, derivatives of boronic acids have been utilized in the design of proteasome inhibitors that are effective against multiple myeloma and other cancers .

Case Study: Vaborbactam

Vaborbactam, a cyclic boronic acid derivative, has been approved for use in combination therapies for treating bacterial infections. This highlights the potential of boronic acids, including this compound, in developing novel therapeutic agents with enhanced efficacy against resistant strains .

Organic Synthesis

Building Blocks for Complex Molecules

The compound serves as an essential building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals. It can undergo various reactions such as Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds critical for synthesizing larger molecules .

Sensor Technology

Biosensors and Chemical Sensors

this compound has applications in sensor technology due to its ability to form reversible covalent bonds with diols. This property is exploited in developing sensors that detect glucose levels and other biomolecules. The selectivity and sensitivity of these sensors are enhanced by utilizing boronic acids as recognition elements .

Catalysis

Catalytic Applications

The compound can act as a catalyst or catalyst precursor in various chemical reactions. Its boron atom can coordinate with different substrates, facilitating reactions such as esterifications and reductions. This versatility makes this compound a valuable component in green chemistry practices aimed at reducing waste and improving reaction efficiencies .

Mecanismo De Acción

El mecanismo de acción del ácido (3-etil-4-hidroxifenil)borónico involucra principalmente su papel como reactivo en las reacciones de acoplamiento de Suzuki-Miyaura. En estas reacciones, el ácido borónico experimenta transmetalación con un catalizador de paladio, seguido de una eliminación reductora para formar un nuevo enlace carbono-carbono. Este proceso es altamente eficiente y permite la formación de moléculas orgánicas complejas en condiciones suaves .

Compuestos Similares:

Ácido 4-hidroxifenilborónico: Estructura similar pero carece del grupo etilo en la posición 3.

Ácido fenilborónico: Carece tanto del grupo hidroxilo como del etilo, lo que lo hace menos reactivo en ciertas aplicaciones.

Singularidad: El ácido (3-etil-4-hidroxifenil)borónico es único debido a la presencia tanto del grupo etilo como del hidroxilo, lo que mejora su reactividad y versatilidad en la síntesis orgánica. La estructura única de este compuesto permite interacciones específicas en reacciones químicas, convirtiéndolo en una herramienta valiosa en diversas aplicaciones científicas e industriales .

Comparación Con Compuestos Similares

Table 1: Structural Analogs and Substituent Characteristics

| Compound Name | CAS Number | Substituents (Position) | Structural Similarity* |

|---|---|---|---|

| This compound | 1641540-51-3 | -OH (4), -C₂H₅ (3) | Reference (1.00) |

| (4-Hydroxy-3-isopropylphenyl)boronic acid | 1451390-86-5 | -OH (4), -C₃H₇ (3) | 0.98 |

| (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | -OH (4), -Cl (3) | 0.90 |

| (3-Isopropyl-4-methoxyphenyl)boronic acid | 290348-01-5 | -OCH₃ (4), -C₃H₇ (3) | 0.88 |

*Similarity scores derived from structural databases .

- Ethyl vs. Isopropyl (Alkyl Groups): The bulkier isopropyl group in (4-Hydroxy-3-isopropylphenyl)boronic acid may reduce solubility or sterically hinder interactions with molecular targets compared to the ethyl group .

- Hydroxyl vs. Methoxy: The hydroxyl group in this compound enables hydrogen bonding, critical for binding serine proteases (e.g., SARS-CoV-3CLpro, Ki = 40 nM for FL-166 ). Methoxy-substituted analogs lack this capability, reducing their inhibitory potency .

- Electron-Withdrawing Chloro: Chloro substituents (e.g., in 182344-13-4) lower pKa via inductive effects, enhancing boronic acid’s Lewis acidity and diol-binding kinetics .

pKa and Binding Affinity Trends

The pKa of boronic acids determines their protonation state under physiological conditions, affecting binding to biological targets.

Table 2: Inferred pKa and Binding Constants

| Compound | Substituent Effects | Estimated pKa* | Glucose Association Constant (M⁻¹)* |

|---|---|---|---|

| This compound | Electron-donating (-C₂H₅) | ~8.5–9.0 | Moderate (~10²–10³) |

| (3-Chloro-4-hydroxyphenyl)boronic acid | Electron-withdrawing (-Cl) | ~7.5–8.0 | Higher (~10³–10⁴) |

| 4-MCPBA (Reference) | -Cl, -CO₂H | ~8.9 | Low (~10¹–10²) |

*Based on structure-property relationships from .

- Ethyl and hydroxyl groups create a balance: the hydroxyl enhances hydrogen bonding, while the ethyl group slightly raises pKa compared to chloro analogs .

- Chloro-substituted derivatives exhibit lower pKa (~7.5–8.0), favoring boronate formation at physiological pH, which improves binding to diols (e.g., bacterial β-lactamases) .

Actividad Biológica

(3-Ethyl-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : Approximately 165.98 g/mol

- Structure : The compound features a boronic acid functional group attached to a phenolic structure, which is crucial for its biological interactions.

Enzyme Inhibition

One of the prominent biological activities of this compound is its ability to inhibit various enzymes, particularly serine proteases and other proteolytic enzymes. This inhibition can affect cellular processes and signaling pathways, making it a candidate for drug development.

Table 1: Enzyme Inhibition Profile

Anticancer Properties

Research has indicated that compounds with boronic acid moieties can exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth. For instance, boronic acids have been shown to modulate the activity of nuclear receptors that play pivotal roles in cancer progression.

Case Study: ERR Agonist Activity

A study evaluated the agonist activity of various compounds containing boronic acid moieties on estrogen-related receptors (ERRs). The findings suggested that this compound could upregulate target genes associated with metabolic regulation and cancer proliferation.

Table 2: ERR Agonist Activity

The mechanism through which this compound exerts its biological effects largely revolves around its ability to form stable complexes with biological macromolecules. This interaction can lead to alterations in enzyme activity and gene expression.

Interaction with Proteins

The binding affinity of this compound to proteins has been explored through various assays. The compound acts as a competitive inhibitor, affecting the active sites of target enzymes.

Table 3: Binding Affinity Studies

Applications in Drug Development

Given its biological activities, this compound has potential applications in drug development, particularly for targeting diseases such as cancer and metabolic disorders. Its ability to modulate key signaling pathways makes it an attractive candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.